An In-depth Technical Guide to 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine: A Versatile Monomer for High-Performance Polymers
An In-depth Technical Guide to 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine: A Versatile Monomer for High-Performance Polymers
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential applications of the aromatic diamine, 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine. With its unique combination of flexible ether linkages and reactive amine functionalities, this monomer is a key building block for the synthesis of advanced polymers, particularly polyimides, with exceptional thermal stability and mechanical properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering insights into the causality behind experimental choices and providing a framework for its application in novel material design.
Introduction: The Architectural Advantage of Ether-Linked Diamines
In the pursuit of advanced materials that can withstand extreme conditions, the design of the monomeric building blocks is of paramount importance. Aromatic diamines are a critical class of monomers used in the synthesis of high-performance polymers such as polyimides, polyamides, and polybenzoxazoles. The structure of the diamine dictates the ultimate properties of the resulting polymer, including its thermal stability, mechanical strength, solubility, and processability.
The subject of this guide, 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine, is a prime example of a strategically designed diamine. Its molecular architecture, characterized by a series of flexible ether linkages connecting four phenyl rings and capped with two amine groups, imparts a unique balance of properties. The ether bridges provide enhanced solubility and processability to the resulting polymers compared to their more rigid, wholly aromatic counterparts. Simultaneously, the high aromatic content ensures excellent thermal and oxidative stability, a critical requirement for applications in aerospace, electronics, and other demanding fields. This guide will delve into the specifics of this promising monomer, from its fundamental chemical properties to its role in the creation of next-generation materials.
Chemical Structure and Physicochemical Properties
The foundational attributes of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine are summarized below. A thorough understanding of these properties is essential for its effective use in polymer synthesis and other applications.
Chemical Identity and Molecular Structure
The chemical structure of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine is presented below, illustrating the arrangement of its constituent aromatic rings, ether linkages, and terminal amine groups.
Caption: Chemical Structure of the target molecule.
Physicochemical Data
The key physicochemical properties of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine are summarized in the table below. While some properties like melting point and detailed solubility are not widely reported and require experimental determination, the fundamental molecular attributes are well-established.
| Property | Value | Source |
| IUPAC Name | 4-[4-[4-(4-aminophenoxy)phenoxy]phenoxy]aniline | [1] |
| CAS Number | 13080-88-1 | [1] |
| Molecular Formula | C₂₄H₂₀N₂O₃ | [1] |
| Molecular Weight | 388.43 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of aromatic amines |
| Melting Point | Not reported; requires experimental determination | - |
| Boiling Point | Not reported; likely to decompose at high temperatures | General knowledge of similar compounds |
| Solubility | Low in polar solvents; expected to be soluble in aprotic polar solvents like DMF, DMAc, and DMSO | [1], General knowledge of polyimide monomers |
Synthesis of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine
The synthesis of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine is typically achieved through a two-step process involving a nucleophilic aromatic substitution to construct the ether linkages, followed by the reduction of nitro groups to the desired amine functionalities. This approach is well-established for the synthesis of aromatic ether-linked diamines.
Synthetic Pathway Overview
The general synthetic strategy is outlined below. The first step involves the reaction of a bis(4-nitrophenoxy) precursor with a dihydroxy compound, or a similar nucleophilic substitution strategy to build the four-ring ether-linked backbone with terminal nitro groups. The second and final step is the reduction of these nitro groups to amines.
Caption: General synthetic pathway for the target molecule.
Detailed Experimental Protocol (Prophetic)
The following is a detailed, prophetic experimental protocol for the synthesis of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine, based on established methods for analogous compounds.[2]
Step 1: Synthesis of the Dinitro Intermediate
This step would involve the coupling of appropriate precursors to form the dinitro intermediate. A plausible route is the reaction of 1,4-bis(4-nitrophenoxy)benzene with hydroquinone in the presence of a base.
Step 2: Reduction to 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine
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Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, disperse the dinitro intermediate (1 equivalent) and 10% Palladium on activated carbon (Pd/C) (typically 5-10 wt% of the dinitro compound) in a suitable solvent mixture such as ethanol and tetrahydrofuran.
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Reaction Initiation: Heat the suspension to reflux with vigorous stirring.
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Addition of Reducing Agent: Add hydrazine hydrate (a significant molar excess, e.g., 10-20 equivalents) dropwise to the refluxing mixture. Caution: The reaction is exothermic and may cause vigorous evolution of nitrogen gas. The addition should be slow and controlled.
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Reaction Monitoring: Maintain the reaction at reflux for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dinitro compound.
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Work-up:
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Once the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Pour the filtrate into a large volume of ice-cold water with stirring to precipitate the product.
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Collect the precipitate by filtration and wash it thoroughly with water to remove any residual salts and hydrazine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or dioxane/water, to yield the final product as a solid.
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Characterization: The structure and purity of the synthesized 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Applications in High-Performance Polymers
The primary application of 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine is as a diamine monomer in the synthesis of high-performance polymers, most notably polyimides. The presence of flexible ether linkages and reactive amine groups makes it an attractive candidate for creating polymers with a desirable combination of properties.
Polyimide Synthesis
Polyimides are synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step, carried out at low temperatures, yields a soluble poly(amic acid) precursor. This precursor is then converted to the final, insoluble, and highly stable polyimide through thermal or chemical imidization.
Caption: Two-step synthesis of polyimides.
Expected Properties of Derived Polymers
Based on studies of polyimides derived from structurally similar ether-linked diamines, polymers synthesized from 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine are expected to exhibit the following properties:
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High Thermal Stability: The aromatic backbone ensures high decomposition temperatures. For polyetherimides derived from a similar diamine, 5% weight loss temperatures (Td5%) have been reported to be in the range of 496°C to 530°C.[1]
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Excellent Mechanical Properties: The resulting polyimide films are anticipated to be flexible and tough, with high tensile strength and modulus. For instance, polyimides based on 4,4'-bis(4-aminophenoxy)benzophenone exhibit tensile strengths of 101–118 MPa and initial moduli of 2.1–2.8 GPa.[3]
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Good Processability and Solubility: The ether linkages enhance the flexibility of the polymer chains, which can lead to improved solubility of the poly(amic acid) precursor in organic solvents, facilitating the processing of films and coatings.
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Low Dielectric Constant: The incorporation of ether linkages can also contribute to a lower dielectric constant, which is a desirable property for applications in microelectronics. Polyetherimides with bulky side groups have shown dielectric constants as low as 2.4–2.7.[1]
Potential Applications
The favorable properties of polymers derived from this diamine make them suitable for a range of demanding applications, including:
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Aerospace: As matrices for lightweight composites and as high-temperature resistant films and coatings.
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Electronics: As interlayer dielectrics in flexible printed circuit boards and for insulation of wires and cables.
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Membranes: For gas separation and filtration applications where high thermal and chemical resistance are required.
Safety and Handling
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Potential Hazards (inferred from similar compounds):
Aromatic amines can be toxic and may have long-term health effects. For example, 4,4'-oxydianiline is listed as a substance that may cause cancer.[4] An SDS for a related compound suggests that it may be harmful if swallowed and is suspected of causing genetic defects.[5] Therefore, it is crucial to assume that 4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine may possess similar hazards until specific toxicological data is available. A thorough, substance-specific risk assessment should be conducted before use.
Conclusion
4-(4-(4-(4-aminophenoxy)phenoxy)phenoxy)benzenamine represents a valuable and versatile monomer for the development of high-performance polymers. Its unique molecular structure, featuring a balance of aromatic rigidity and ether linkage flexibility, provides a pathway to materials with exceptional thermal stability, robust mechanical properties, and enhanced processability. While further experimental characterization of the monomer itself and its derived polymers is warranted, the existing body of knowledge on related compounds strongly supports its potential for creating next-generation materials for advanced applications in aerospace, electronics, and beyond. Researchers and scientists are encouraged to explore the potential of this diamine in their materials design and development endeavors, while adhering to strict safety protocols.
References
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Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4. ACS Omega 2017, 2, 8, 4488–4498. Available at: [Link]
- Synthesis and Properties of Polyimides Based on an Ether Ketone Diamine, 4,4'-Bis(4-aminophenoxy)benzophenone. Journal of Polymer Science Part A: Polymer Chemistry. 2000, 38(16), 2891-2900.
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Synthesis and Properties of Polyimides Based on an Ether Ketone Diamine, 4,4'-Bis(4-aminophenoxy)benzophenone. ResearchGate. 2000. Available at: [Link]
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4,4'-Oxydianiline. 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. 2021. Available at: [Link]
-
Safety Data Sheet: 4-Aminophenol. Carl ROTH. 2021. Available at: [Link]
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